molecular formula C5H5NO2 B7767150 2-hydroxy-1H-pyridin-4-one

2-hydroxy-1H-pyridin-4-one

Cat. No.: B7767150
M. Wt: 111.10 g/mol
InChI Key: ZEZJPIDPVXJEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbonyldiimidazole . It is a reagent widely used in organic synthesis for the preparation of amides, esters, and peptides. Carbonyldiimidazole is a white crystalline solid that is highly reactive and serves as a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbonyldiimidazole can be synthesized by the reaction of phosgene with imidazole under anhydrous conditions. The reaction proceeds as follows:

4C3H4N2+C(O)Cl2(C3H3N2)2CO+2[C3H3N2H2]Cl4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} 4C3​H4​N2​+C(O)Cl2​→(C3​H3​N2​)2​CO+2[C3​H3​N2​H2​]Cl

The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the process. The product, carbonyldiimidazole, is obtained in high yield after the removal of the side product, imidazolium chloride, and the solvent .

Industrial Production Methods

In industrial settings, the production of carbonyldiimidazole follows a similar synthetic route but on a larger scale. The process involves the careful handling of phosgene, a toxic and hazardous reagent, under controlled conditions to ensure safety and efficiency. The final product is purified through crystallization and other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Carbonyldiimidazole undergoes various types of chemical reactions, including:

    Oxidation: Carbonyldiimidazole can be oxidized to form imidazole derivatives.

    Reduction: It can be reduced to form different imidazole-based compounds.

    Substitution: Carbonyldiimidazole is commonly used in substitution reactions to form amides, esters, and peptides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like amines, alcohols, and carboxylic acids are used in the presence of carbonyldiimidazole to form the desired products.

Major Products Formed

    Amides: Formed by the reaction of carbonyldiimidazole with amines.

    Esters: Formed by the reaction with alcohols.

    Peptides: Formed by the reaction with amino acids.

Scientific Research Applications

Carbonyldiimidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in the synthesis of peptides and proteins.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Carbonyldiimidazole acts as a coupling agent in chemical reactions. It facilitates the formation of amide bonds by activating carboxylic acids, making them more reactive towards nucleophiles such as amines. The mechanism involves the formation of an intermediate imidazolium carboxylate, which then reacts with the nucleophile to form the desired product.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dicyclohexylcarbodiimide (DCC): Another coupling agent used in peptide synthesis.

    N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble coupling agent used in bioconjugation.

Uniqueness

Carbonyldiimidazole is unique due to its high reactivity and versatility in various chemical reactions. Unlike DCC and EDC, carbonyldiimidazole does not produce urea by-products, making it a cleaner reagent for certain applications.

Properties

IUPAC Name

2-hydroxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c7-4-1-2-6-5(8)3-4/h1-3H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZJPIDPVXJEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC(=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydroxy-1H-pyridin-4-one
Reactant of Route 2
2-hydroxy-1H-pyridin-4-one
Reactant of Route 3
2-hydroxy-1H-pyridin-4-one
Reactant of Route 4
2-hydroxy-1H-pyridin-4-one
Reactant of Route 5
2-hydroxy-1H-pyridin-4-one
Reactant of Route 6
2-hydroxy-1H-pyridin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.